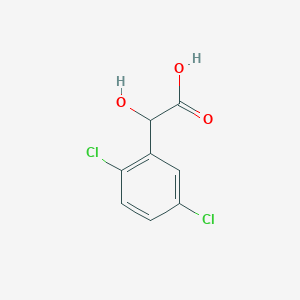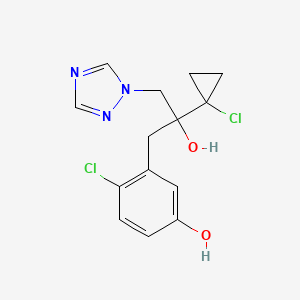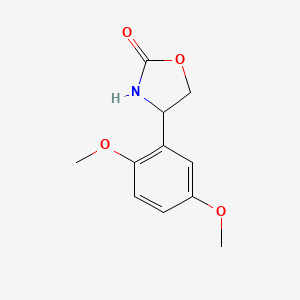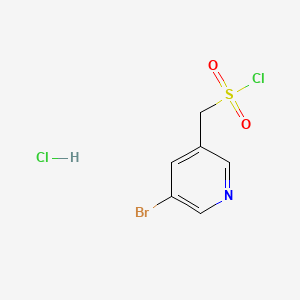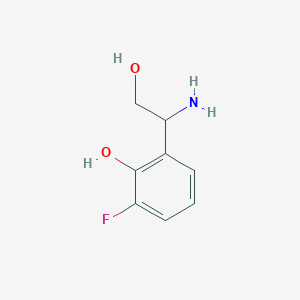
2-(1-Amino-2-hydroxyethyl)-6-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxyethyl)-6-fluorophenol is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol typically involves the following steps:
Fluorination: The starting material, phenol, undergoes fluorination to introduce the fluorine atom at the 6-position.
Amination: The fluorinated phenol is then subjected to amination to introduce the amino group at the 1-position.
Hydroxyethylation: Finally, the hydroxyethyl group is added to the amino group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or amides.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Primary, secondary, and tertiary amines, as well as amides.
Substitution: Alkylated or arylated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxyethyl)-6-fluorophenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a fluorescent probe or a biological marker in various biological studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparación Con Compuestos Similares
2-(2-Hydroxyethyl)ethylenediamine
2-Hydroxyethyl methacrylate
2-Hydroxyethyl disulfide
Bis(2-hydroxyethyl) disulfide
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)-6-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2 |
Clave InChI |
VYDMPHAABWGGEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


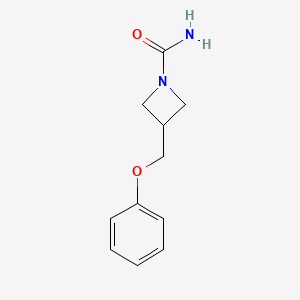

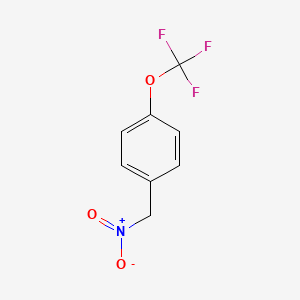
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
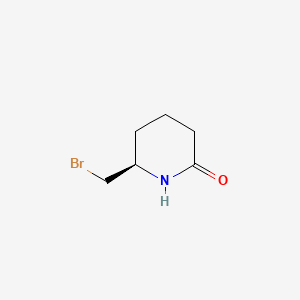
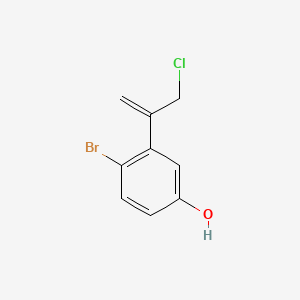

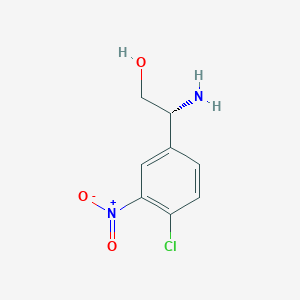
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

